molecular formula C16H17N3O3S2 B2833277 (E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide CAS No. 946257-05-2

(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide

Cat. No.: B2833277
CAS No.: 946257-05-2
M. Wt: 363.45
InChI Key: XKXSNACOLLKCPC-WUKNDPDISA-N
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Description

(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a complex organic compound with a unique structure that combines elements of benzo[d]thiazole and isoxazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-substituted anilines under acidic conditions.

    Introduction of the methoxy and methylthio groups: These functional groups can be introduced via nucleophilic substitution reactions using methoxy and methylthio reagents.

    Construction of the isoxazole ring: This step often involves the cyclization of suitable precursors, such as α,β-unsaturated carbonyl compounds, under basic conditions.

    Formation of the final compound: The final step involves the condensation of the benzo[d]thiazole and isoxazole intermediates under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles such as amines, thiols, or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a promising lead compound for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-(5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural motifs. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds. For example, the presence of both the benzo[d]thiazole and isoxazole rings in the same molecule is relatively rare and can lead to unique reactivity and biological activity.

Properties

IUPAC Name

N-[5-methoxy-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3S2/c1-10-8-13(22-18-10)15(20)17-16-19(6-7-23-3)12-9-11(21-2)4-5-14(12)24-16/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXSNACOLLKCPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=CC(=C3)OC)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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